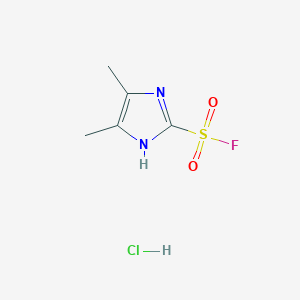

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride

Description

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S.ClH/c1-3-4(2)8-5(7-3)11(6,9)10;/h1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYSLUWDNYFUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)S(=O)(=O)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.

Introduction of Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base.

Formation of Hydrochloride Salt: The final step involves the conversion of the sulfonyl fluoride derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products include sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the compound's role in synthesizing novel antiviral agents. For instance, compounds derived from 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride have been utilized in the development of inhibitors targeting Hepatitis C Virus (HCV). The sulfur(VI) fluoride exchange (SuFEx) reaction has been employed to create biaryl sulfate-based HCV inhibitors, showing promising antiviral activities with effective EC50 values against various HCV genotypes .

Anticancer Properties:

The imidazole framework is prevalent in many bioactive molecules, including anticancer agents. Research indicates that imidazole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, complexes formed with this compound have demonstrated superior activity compared to traditional chemotherapeutics like cisplatin, showcasing their potential as effective anticancer drugs .

Chemical Biology Applications

Fluorosulfonylation Reactions:

The compound serves as a valuable reagent in fluorosulfonylation reactions, enabling the introduction of sulfonyl fluoride groups into organic molecules. This process is crucial for modifying biomolecules and developing new chemical probes for biological research. Studies have shown that using this compound can lead to high regioselectivity and yield in the synthesis of sulfonyl fluoride derivatives from alkenes .

Synthesis of Supramolecular Complexes:

The ability of imidazole-based compounds to form supramolecular complexes through noncovalent interactions has been extensively studied. These complexes possess potential therapeutic applications due to their ability to target specific biological pathways and enhance drug delivery systems . The incorporation of this compound into these systems can improve their efficacy and selectivity.

Materials Science Applications

Development of Functional Materials:

In materials science, the compound's reactivity allows for the development of functional materials with tailored properties. Its use in synthesizing sulfonyl fluoride-based polymers has been explored, which can be applied in various fields such as catalysis and sensor technology . The unique properties imparted by sulfonyl fluoride groups contribute to the performance of these materials.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents for HCV | High antiviral activity with low cytotoxicity |

| Anticancer drug development | Superior efficacy compared to cisplatin | |

| Chemical Biology | Fluorosulfonylation reactions | High regioselectivity and yield |

| Supramolecular complex formation | Enhanced drug delivery and targeting | |

| Materials Science | Functional materials development | Improved properties for catalysis and sensors |

Case Studies

-

Antiviral Inhibitors Development:

A study utilized this compound in synthesizing biaryl sulfate core structures that exhibited potent inhibitory effects against HCV genotypes 1b and 2a. The compounds synthesized showed sub-nanomolar activities without cytotoxic effects on host cells . -

Anticancer Research:

Another case involved the evaluation of imidazole derivatives against various cancer cell lines. The results indicated that certain derivatives based on this compound had IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group can react with nucleophilic residues, such as serine or cysteine, in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

The following sections compare 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Imidazole-Based Sulfonyl Fluorides

Key Findings :

- The methyl substituents in the target compound reduce undesired side reactions by sterically shielding the sulfonyl fluoride group, a feature absent in simpler imidazole sulfonyl fluorides .

- Compared to nitro-substituted analogs, the hydrochloride salt form enhances crystallinity and purification efficiency, as observed in alkaloid hydrochloride derivatives (e.g., berberine hydrochloride) .

Non-Imidazole Sulfonyl Fluorides

| Property | This compound | Dansyl Chloride | Benzene Sulfonyl Fluoride |

|---|---|---|---|

| Reactivity | Selective for cysteine/threonine | Broad reactivity (amines, thiols) | Broad reactivity |

| Aqueous Stability | Stable at pH 3–7 | Hydrolyzes rapidly in water | Hydrolyzes at pH > 8 |

| Applications | Targeted covalent inhibition | Fluorescent labeling | Industrial sulfonylation |

Key Findings :

- The imidazole core confers pH-dependent stability, unlike dansyl chloride, which hydrolyzes readily. This aligns with crystallographic studies showing protonated imidazole stabilizing the sulfonyl fluoride group .

- Compared to benzene sulfonyl fluoride, the target compound’s selectivity for biological targets is superior due to its heterocyclic aromaticity, enabling interactions with enzyme active sites.

Hydrochloride Salts in Drug Development

The hydrochloride salt form of the compound enhances solubility in polar solvents and facilitates crystallization, a trait shared with pharmacologically active alkaloid hydrochlorides (e.g., palmatine hydrochloride, berberine hydrochloride) . However, unlike these alkaloids—which primarily act as ion channel modulators—the target compound’s sulfonyl fluoride group enables covalent bond formation, expanding its utility in irreversible inhibition.

Biological Activity

4,5-Dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride (CAS Number: 2044902-12-5) is a chemical compound with significant potential in biological research. Its unique structure, characterized by the presence of a sulfonyl fluoride group, allows it to interact with various biological targets, particularly enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₅H₈ClFN₂O₂S

- Molecular Weight : 214.65 g/mol

The compound is synthesized through a series of reactions that involve the formation of an imidazole ring and the introduction of a sulfonyl fluoride group, followed by conversion to its hydrochloride salt.

This compound acts primarily as an enzyme inhibitor. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, particularly serine and cysteine residues. This interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical research.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. For instance:

- Serine Proteases : The sulfonyl fluoride group reacts with the serine residue at the active site of serine proteases, leading to irreversible inhibition. This property is exploited in studying enzyme mechanisms and developing therapeutic agents .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that derivatives of imidazole compounds can exhibit antiproliferative activity against cancer cell lines:

- Cell Cycle Arrest : Treatment with related compounds has demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, indicating significant activity against specific cancer cell lines compared to standard chemotherapeutics like Olaparib .

Case Studies

Comparative Analysis

Compared to similar compounds such as 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride, this compound exhibits enhanced reactivity due to the sulfonyl fluoride group. This unique feature allows for more selective interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted imidazoles typically involves multi-component reactions (MCRs) or stepwise functionalization. For example, tri- and tetra-substituted imidazoles are synthesized via cyclocondensation of aldehydes, amines, and nitroalkanes under acidic conditions . To optimize yields:

- Temperature Control: Reactions often require heating at 120°C in dry DMF under nitrogen to prevent side reactions .

- Catalyst Screening: Sodium metabisulfite or iodine may enhance cyclization efficiency .

- Reagent Stoichiometry: A 1:1 molar ratio of aldehyde to diamine precursor minimizes unreacted intermediates .

For sulfonyl fluoride introduction, post-synthetic modification using sulfuryl fluoride (SO₂F₂) under anhydrous conditions is recommended, followed by HCl salt formation via acid titration .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. For example, methyl groups at positions 4 and 5 of the imidazole ring show distinct singlets (~δ 2.1–2.5 ppm) .

- X-ray Crystallography: Refinement with SHELXL (via SHELX programs) ensures accurate bond-length and angle measurements. The sulfonyl fluoride group exhibits characteristic S-F bond distances (~1.54 Å) .

- Mass Spectrometry (HRMS): Validate molecular weight with ≤2 ppm error to confirm the hydrochloride salt formation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s sulfonyl fluoride configuration?

Methodological Answer:

- Structure Refinement: Use SHELXL for high-resolution refinement. The program’s constraints prevent overfitting, especially for fluorine atoms prone to disorder .

- Twinning Analysis: For crystals with potential twinning, SHELXD or PLATON’s TwinRotMat can deconvolute overlapping reflections .

- Validation Tools: Check ADDSYM in PLATON to confirm absence of higher symmetry, ensuring the sulfonyl fluoride group’s geometry is not an artifact .

Q. What strategies address contradictory biological activity data for imidazole derivatives across experimental models?

Methodological Answer:

- Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) with varying concentrations (1 nM–100 µM) to identify non-linear effects .

- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Species-Specific Profiling: Test activity in human vs. murine cell lines to account for target heterogeneity .

Q. How does the sulfonyl fluoride group influence reactivity in medicinal chemistry applications?

Methodological Answer:

- Covalent Binding Studies: The sulfonyl fluoride acts as an electrophile, forming stable bonds with serine/threonine residues in enzymes. Use LC-MS to track adduct formation .

- Hydrolytic Stability: Monitor pH-dependent degradation (e.g., in PBS at pH 7.4 vs. 5.0) to optimize in vivo half-life .

- Selectivity Screening: Employ kinome-wide profiling to identify off-target interactions, a common issue with reactive warheads .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model binding to targets like kinases or GPCRs. Focus on conserved catalytic lysines or serines .

- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess sulfonyl fluoride’s conformational flexibility .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified substituents (e.g., methyl vs. ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.